Ethanesulfonyl isothiocyanate

Description

Properties

CAS No. |

52405-94-4 |

|---|---|

Molecular Formula |

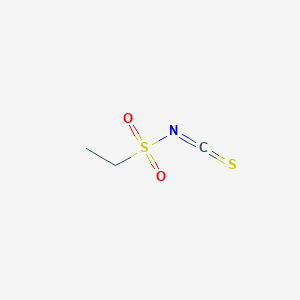

C3H5NO2S2 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-(sulfanylidenemethylidene)ethanesulfonamide |

InChI |

InChI=1S/C3H5NO2S2/c1-2-8(5,6)4-3-7/h2H2,1H3 |

InChI Key |

BWSQWQCYKBMWRV-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with potassium thiocyanate in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines, to form thiourea derivatives.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Major Products:

Thiourea Derivatives: Formed through the reaction with amines.

Sulfonyl Thiocarbamates: Formed through the reaction with alcohols and thiols.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Differences

Benzyl Isothiocyanate (BITC)

- Structure : Aromatic benzyl group (-CH₂-C₆H₅) attached to -N=C=S.

- Electrophilicity : Moderate due to the benzyl group’s electron-donating resonance effects. BITC activates TRPA1 ion channels, a property linked to its chemopreventive activity .

- Applications : Found in cruciferous vegetables; studied for anticancer and anti-inflammatory effects .

Phenyl Isothiocyanate (PITC)

- Structure : Direct phenyl (-C₆H₅) attachment to -N=C=S.

- Reactivity : Sluggish in reactions, requiring prolonged heating for nucleophilic additions (e.g., hydantoin formation) .

- Applications : Used in peptide sequencing (Edman degradation) and heterocyclic synthesis .

2-Methoxy-4-Nitrophenyl Isothiocyanate

- Structure : Nitro and methoxy substituents on the aromatic ring.

- Properties : Higher molecular weight (210.21 g/mol) and melting point (106–109°C) due to polar substituents .

- Applications : Specialized reagent in organic synthesis and biochemical labeling .

Ethanesulfonyl Isothiocyanate (ESIT)

- Structure : Aliphatic ethanesulfonyl group (-SO₂-C₂H₅) bonded to -N=C=S.

- Electrophilicity : Enhanced due to the electron-withdrawing sulfonyl group, increasing reactivity in nucleophilic additions compared to BITC or PITC .

- Stability : Likely sensitive to moisture and bases, akin to Ethanesulfonyl Chloride, 2-Chloro- (decomposes in water; requires anhydrous storage) .

Physicochemical Properties

*Inferred properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.